DCN1 Binding Affinity: 625-Fold Different from the Optimized Lead DI-591
The target compound inhibits DCN1 with a Ki of 7,500 nM as determined by a fluorescence polarization competitive binding assay [1]. In contrast, DI-591, a structurally optimized congener from the same patent family, achieves a Ki of 12 nM under identical assay principles, representing a 625-fold potency gap [2]. This stark difference underscores that the 4,5-dimethylthiophene-3-carboxamide substitution, while providing a recognizable pharmacophore, is not optimal for high-affinity binding; the compound therefore serves as a valuable low-affinity control or an early-stage SAR probe that defines the potency floor of the series.
| Evidence Dimension | DCN1-UBC12 interaction inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 7,500 nM |
| Comparator Or Baseline | DI-591 (US12012467 lead) Ki = 12 nM |
| Quantified Difference | DI-591 is 625 times more potent than the target compound |
| Conditions | Fluorescence polarization (FP) competitive binding assay, DCN1 protein (unknown origin), ambient temperature, 30 min incubation |
Why This Matters
This large affinity difference establishes the target compound as an essential reference point in DCN1 SAR studies, enabling researchers to quantify the contribution of specific structural modifications and to validate assay sensitivity before progressing to picomolar-potency probes.
- [1] BindingDB entry BDBM50271336. Affinity Data: Ki = 7,500 nM. US12012467, Compound DI-25. View Source
- [2] BindingDB entry BDBM50525354. Affinity Data: Ki = 12 nM. US12012467, Compound DI-591. View Source
